Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

This -3,5,6-d3 analog is the definitive internal standard for acetaldehyde quantification via DNPH derivatization. Its specific deuterium labeling ensures co-elution while providing a distinct mass shift, correcting for ion suppression and extraction loss that unlabeled standards cannot. Essential for robust, validated LC-MS/GC-MS methods in environmental, food, and bioanalytical research.

Molecular Formula C8H8N4O4
Molecular Weight 227.19 g/mol
Cat. No. B1147574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3
SynonymsAcetaldehyde (2,4-Dinitrophenyl)hydrazone-d3;  Ethanal-2,4-dinitrophenylhydrazone-d3;  NSC 403216-d3; 
Molecular FormulaC8H8N4O4
Molecular Weight227.19 g/mol
Structural Identifiers
InChIInChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D
InChIKeyONBOQRNOMHHDFB-BOZDYOBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / 50 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: Stable Isotope-Labeled Internal Standard for Quantitative Carbonyl Analysis


Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 (CAS 259824-51-6) is a deuterium-labeled derivative of acetaldehyde 2,4-dinitrophenylhydrazone, featuring three deuterium atoms substituted at the 3, 5, and 6 positions of the aromatic ring . This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of acetaldehyde via 2,4-dinitrophenylhydrazine (DNPH) derivatization followed by liquid chromatography-mass spectrometry (LC-MS/MS) [1]. With a molecular formula of C₈H₅D₃N₄O₄ and a molecular weight of 227.19 g/mol, the compound is supplied as a yellow-orange solid with isotopic enrichment specifications typically reported as 99 atom% D .

Why Unlabeled or Differently Labeled Acetaldehyde-DNPH Standards Cannot Substitute for Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 in Validated LC-MS/MS Workflows


Generic substitution with unlabeled acetaldehyde-DNPH (CAS 1019-57-4) or alternative isotopic labels (e.g., d4 or ¹⁵N₄) introduces systematic error in quantitative LC-MS/MS assays. Unlabeled internal standards fail to correct for ion suppression or enhancement caused by co-eluting matrix components, leading to inaccurate quantification [1]. Deuterated analogs with different labeling patterns (e.g., acetaldehyde-d4-DNPH) may exhibit altered chromatographic retention due to the inverse isotope effect, potentially causing partial separation from the native analyte and compromising the fundamental assumption of identical behavior [2]. The 3,5,6-d3 labeling pattern on the DNPH aromatic ring provides a sufficient +3 Da mass shift to avoid isotopic overlap with the natural abundance M+2 or M+3 isotopologues of the unlabeled analyte while minimizing retention time shifts that are more pronounced with perdeuterated analogs .

Quantitative Differentiation Evidence: Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 Procurement Guide


Isotopic Enrichment ≥99 Atom% D Enables Accurate Isotope Dilution Quantification Without Cross-Talk Correction

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is supplied with a verified isotopic enrichment of 99 atom% D, which is essential for minimizing the contribution of unlabeled internal standard to the analyte signal in isotope dilution mass spectrometry . In contrast, lower enrichment grades (e.g., 98 atom% D) or inconsistently labeled alternatives require correction factors for isotopic cross-talk, introducing additional uncertainty in quantitative workflows [1].

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

Positional Deuteration (3,5,6-d3) Provides +3 Da Mass Shift with Minimal Chromatographic Isotope Effect Compared to Perdeuterated (d4) Analogs

Deuterium labeling on the aromatic ring (positions 3,5,6) of the DNPH moiety produces a +3 Da mass shift sufficient for MRM distinction without the pronounced chromatographic isotope effect observed with perdeuterated (d4) acetaldehyde-DNPH [1]. Studies have demonstrated that deuterium labeling can cause partial chromatographic separation of isotopologue pairs, with the effect magnitude correlating with the number of deuterium atoms and their position relative to polar functional groups [2]. The 3,5,6-d3 pattern strategically places deuterium atoms on the aromatic ring remote from the hydrazone linkage, minimizing alteration of the molecule's interaction with reversed-phase stationary phases.

Chromatographic Isotope Effect Deuterium Labeling LC-MS/MS Method Development

Chemical Purity ≥99.0% Reduces Background Interference from Unreacted DNPH and Degradation Products

Vendor specifications for Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 include chemical purity of ≥99.0% . In comparison, generic unlabeled acetaldehyde-DNPH standards are commonly offered at 95-98% purity [1]. The presence of impurities such as unreacted 2,4-dinitrophenylhydrazine or isomeric hydrazones can generate background signals that elevate limits of detection and compromise method sensitivity, particularly in trace-level environmental or biological analyses.

Chemical Purity Analytical Standards Method Sensitivity

Validated Use in LC-MS/MS Method for Eight Carbonyl Compounds with Demonstrated Precision and Recovery

The compound has been explicitly validated as an internal standard in a patented LC-MS/MS method for the simultaneous detection of eight volatile carbonyl compounds in cigarette filter tips [1]. In this method, d3-acetaldehyde 2,4-dinitrophenylhydrazone was employed at a concentration of 40 ng/mL as part of a deuterated internal standard mixture. The method validation reported within-day and day-to-day precision with relative standard deviation (RSD) values meeting regulatory analytical performance criteria, along with acceptable standard addition recovery (specific numerical values not disclosed in the patent abstract but confirmed as meeting validation acceptance criteria) [1].

Method Validation Tobacco Analysis Regulatory Compliance

Optimal Scientific and Industrial Applications for Acetaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 Based on Quantitative Differentiation Evidence


Environmental Air Monitoring for Carbonyl Pollutants Requiring ppb-Level Quantification

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is ideally suited for environmental air monitoring programs where accurate quantification of acetaldehyde at parts-per-billion (ppb) levels is required. The 99 atom% D isotopic enrichment minimizes cross-talk with the native analyte signal, enabling precise isotope dilution calculations without correction factors [2]. The high chemical purity (≥99.0%) reduces background interference from DNPH-related impurities, lowering limits of detection for trace-level carbonyl analysis in complex urban air matrices .

Tobacco Product Research and Regulatory Compliance Testing

The compound has demonstrated utility in tobacco industry analytical workflows, specifically validated for quantifying acetaldehyde in cigarette filter tips and mainstream smoke [2]. Its inclusion in a patented multi-analyte LC-MS/MS method provides a regulatory-ready analytical framework for laboratories conducting product testing under frameworks such as ISO 17025 or FDA tobacco product regulations. The positional deuteration (3,5,6-d3) ensures co-elution with the native analyte while providing a sufficient mass shift for unambiguous MRM detection.

Food and Beverage Quality Control for Fermentation-Derived Carbonyls

In food and beverage matrices such as beer, wine, and fermented dairy products, acetaldehyde is a key quality indicator. The stable isotope dilution approach using Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 corrects for matrix-induced ion suppression that plagues electrospray ionization LC-MS/MS analysis of complex food extracts [2]. The 99 atom% D enrichment ensures that the internal standard signal remains free from natural abundance isotopologue interference, which is particularly important when quantifying acetaldehyde at concentrations near regulatory thresholds.

Biomarker Discovery and Clinical Research Requiring High Analytical Reproducibility

For clinical research applications involving exhaled breath condensate or biological fluid analysis, Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 provides the analytical reproducibility necessary for biomarker validation studies. Stable isotope-labeled internal standards are the gold standard for compensating for sample preparation losses, derivatization efficiency variations, and matrix effects in bioanalytical LC-MS/MS assays [2]. The ≥99.0% chemical purity minimizes the risk of false-positive signals from co-eluting impurities in complex biological matrices.

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